Mesyl Salvinorin B

Descripción general

Descripción

El Mesilato de Salvinorina B es un derivado sintético de la Salvinorina B, que es un compuesto natural que se encuentra en la planta Salvia divinorum. Este compuesto es conocido por su potente y selectivo agonismo del receptor kappa-opioide (KOR), lo que lo convierte en un tema de interés en la investigación farmacológica . El Mesilato de Salvinorina B es más potente que la Salvinorina A, otro compuesto conocido de la misma planta .

Métodos De Preparación

La síntesis del Mesilato de Salvinorina B implica varios pasos:

Material de Partida: La síntesis comienza con la Salvinorina B, que se puede obtener a través de la metanólisis de la Salvinorina A en condiciones básicas.

Condiciones de Reacción: La reacción suele requerir condiciones anhidras y una base como la trietilamina para neutralizar el ácido clorhídrico producido durante la reacción.

Análisis De Reacciones Químicas

El Mesilato de Salvinorina B experimenta varias reacciones químicas, entre ellas:

Sustitución: El grupo mesilato puede ser sustituido por otros grupos funcionales para crear análogos con diferentes propiedades.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones son normalmente análogos del Mesilato de Salvinorina B con perfiles farmacológicos modificados .

Aplicaciones Científicas De Investigación

Remyelination in Multiple Sclerosis

Recent studies have highlighted the potential of Mesyl Salvinorin B in promoting remyelination, particularly in the context of multiple sclerosis (MS). A study demonstrated that this compound effectively reduced disease severity in preclinical models of MS by acting through kappa opioid receptors (KOR). It was shown to decrease immune cell infiltration and increase myelin levels in the central nervous system. The administration of this compound led to an increase in mature oligodendrocytes and enhanced myelin thickness in affected areas .

Key Findings:

- Models Used: Experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models.

- Dosage: Effective at doses of 0.1–0.3 mg/kg.

- Outcomes: Increased recovery rates and improved myelination compared to traditional KOR agonists like U50,488.

Cocaine Addiction Treatment

This compound has been investigated for its potential as an anti-addiction agent, particularly for cocaine dependence. In animal studies, it was found to reduce cocaine-seeking behavior and modulate dopamine transporter function without the adverse effects typically associated with KOR agonists, such as sedation or dysphoria .

Study Highlights:

- Methodology: Self-administration models were used to assess the impact on cocaine-seeking behavior.

- Results: this compound significantly decreased voluntary alcohol intake in mice after chronic exposure, indicating its specificity for addictive substances .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Study Focus | Key Findings | Dosage/Methodology |

|---|---|---|---|

| Neurology | Remyelination in MS | Reduced disease severity; increased myelin | 0.1–0.3 mg/kg EAE model |

| Addiction | Cocaine and alcohol dependence | Decreased drug-seeking behavior | Self-administration model |

| Cancer | Anticancer potential | Cytotoxic activity observed in related compounds | Needs further exploration |

Mecanismo De Acción

El Mesilato de Salvinorina B ejerce sus efectos principalmente a través de la activación del receptor kappa-opioide (KOR). Este receptor es un receptor acoplado a proteína G que modula el dolor, el estado de ánimo y las conductas adictivas . Al unirse al KOR, el Mesilato de Salvinorina B activa vías de señalización intracelular que implican proteínas G y beta-arrestinas . Esta activación lleva a cambios en la liberación de neurotransmisores y la actividad neuronal, lo que da lugar a sus efectos farmacológicos .

Comparación Con Compuestos Similares

El Mesilato de Salvinorina B es único entre los agonistas del receptor kappa-opioide debido a su alta potencia y selectividad . Los compuestos similares incluyen:

Salvinorina A: El compuesto precursor, conocido por sus propiedades alucinógenas y agonismo del KOR.

EOM-Sal B y MOM-Sal B: Derivados sintéticos de la Salvinorina B que han demostrado producir efectos similares en modelos animales.

El Mesilato de Salvinorina B destaca por su mayor potencia y mayor duración de acción en comparación con estos compuestos similares .

Actividad Biológica

Mesyl Salvinorin B (MSB) is a synthetic derivative of salvinorin A, a naturally occurring compound from the plant Salvia divinorum. MSB has garnered attention for its unique pharmacological properties, particularly its selective activity at kappa-opioid receptors (KOP-r). This article explores the biological activity of MSB, detailing its effects on behavior, potential therapeutic applications, and comparative studies with other compounds.

Overview of this compound

- Chemical Structure : this compound is characterized by its ability to act as a full agonist at KOP-r, exhibiting improved pharmacokinetic properties compared to salvinorin A. Its longer duration of action and reduced side effects make it an attractive candidate for further research in addiction and pain management.

- Mechanism of Action : MSB selectively activates KOP-r pathways, leading to various physiological effects without the typical adverse reactions associated with traditional KOP-r agonists such as sedation and dysphoria.

1. Kappa-Opioid Receptor Agonism

MSB has been shown to be a potent and selective KOP-r agonist with an EC50 value of approximately 11.8 nM. It is notable for its ability to induce neuronal hyperpolarization and modify behaviors related to locomotion and feeding in mouse models expressing KOP-r .

2. Behavioral Effects

Research indicates that MSB can attenuate behavioral sensitization to cocaine in rodent models, demonstrating fewer aversive side effects compared to salvinorin A. This property highlights its potential for treating substance use disorders .

Table 1: Summary of Behavioral Effects of this compound

3. Comparative Studies

In comparative studies, MSB has shown a favorable profile relative to other KOP-r agonists:

- Efficacy : While MSB exhibits lower efficacy in thermal antinociception tests than both U50488 and salvinorin A, it demonstrates a unique ability to modulate addictive behaviors without significant sedation or anhedonia .

- Duration of Action : MSB's resistance to rapid metabolism allows for longer-lasting effects compared to salvinorin A, making it a candidate for chronic treatment scenarios in addiction .

Case Study 1: Anti-Addictive Properties

In a study examining the effects of MSB on alcohol consumption, both male and female mice were subjected to an alcohol deprivation effect (ADE) model. Results indicated that administration of MSB at doses of 3 mg/kg significantly reduced alcohol intake during relapse sessions compared to vehicle controls, suggesting its potential utility in treating alcohol use disorders .

Case Study 2: Cocaine-Seeking Behavior

Another study investigated the role of MSB in modulating cocaine-seeking behavior in rats. The findings demonstrated that acute administration of MSB effectively reduced cocaine-seeking responses while maintaining a low incidence of adverse side effects typically associated with KOP-r activation .

Propiedades

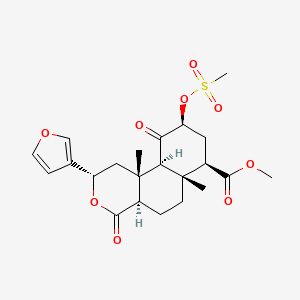

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCLBRBPPZECE-VOVNARLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.